molecular formula C16H12BrFN4S B12034233 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-35-8

4-((5-Bromo-2-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12034233
CAS No.: 478256-35-8
M. Wt: 391.3 g/mol
InChI Key: OBEWVALZHRDKRX-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((5-Bromo-2-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((5-Bromo-2-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Substitution Reactions:

    Condensation Reactions: The final step involves the condensation of the substituted benzylidene with the triazole-thione core.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In industry, triazole derivatives can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “4-((5-Bromo-2-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and thereby exerting their effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole derivative with diverse biological activities.

    Benzylidene Amines: Compounds with a benzylidene group attached to an amine, known for their antimicrobial properties.

    Thiones: Sulfur-containing compounds with potential therapeutic effects.

Uniqueness

“4-((5-Bromo-2-fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

478256-35-8

Molecular Formula

C16H12BrFN4S

Molecular Weight

391.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4S/c1-10-3-2-4-11(7-10)15-20-21-16(23)22(15)19-9-12-8-13(17)5-6-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

OBEWVALZHRDKRX-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.